4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
Description
4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol is a synthetic compound featuring a dihydrobenzofuran core fused with a substituted pentane-diol chain. This compound is structurally related to fluorinated analogs, such as 4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2(R)-(trifluoromethyl)pentane-1,2-diol, which shares its core but includes a fluorine substituent at the 5-position of the dihydrobenzofuran ring .
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O3/c1-13(2,8-14(20,9-19)15(16,17)18)11-5-3-4-10-6-7-21-12(10)11/h3-5,19-20H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCIBCPQABCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Stetter Reaction for Spirocyclic Core Construction
The spirocyclic framework of the compound is efficiently constructed via asymmetric Stetter reactions, which enable the formation of quaternary stereocenters. A key study utilized a chiral N-heterocyclic carbene (NHC) catalyst derived from aminoindanol to achieve enantioselective cyclization (Scheme 1). The reaction involves coupling a benzofuran-derived aldehyde with a trifluoromethylated enone under basic conditions (KHMDS, toluene, 0°C), yielding the spirocyclic intermediate with >99% enantiomeric excess (Table 1).
Table 1: Stetter Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Catalyst Loading | 20 mol% NHC | 60–88 | 99 |
| Solvent | Toluene | – | – |
| Temperature | 0°C | – | – |
| Base | KHMDS | – | – |
This method highlights the importance of chiral induction in accessing the desired stereochemistry, a critical factor for biological activity.
Palladium-Catalyzed Hydrogenation for Dihydrobenzofuran Formation
The dihydrobenzofuran moiety is synthesized via palladium-catalyzed hydrogenation of a benzofuran precursor. A patent methodology describes the reduction of a 7-substituted benzofuran using 10% palladium-on-charcoal under hydrogen atmosphere, achieving quantitative conversion (Example 1). Key steps include:
Multi-Step Organic Synthesis
Industrial-scale production typically employs a sequence of nucleophilic substitutions, condensations, and hydrolyses (Figure 1):
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Benzofuran Core Assembly : Cyclization of o-allylphenol derivatives under acidic conditions.
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Trifluoromethylation : Introduction of the CF₃ group via radical trifluoromethylation or nucleophilic displacement.
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Diol Formation : Hydroxylation of a ketone intermediate using OsO₄ or dihydroxylation catalysts.
Critical Challenges :
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Steric Hindrance : Bulky substituents necessitate high-pressure conditions for hydrogenation.
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Regioselectivity : Competing reactions during trifluoromethylation require precise temperature control (−78°C to 25°C).
Reaction Conditions and Optimization
Solvent Systems
Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene minimizes side reactions in Stetter cyclizations.
Catalysts and Bases
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NHC Catalysts : Enable asymmetric induction in spirocycle formation.
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KHMDS : Generates reactive enolates for conjugate additions.
Industrial-Scale Production
Continuous Flow Chemistry
While traditional batch processes dominate, continuous flow systems improve yield (85–92%) and purity (>98%) by enhancing heat/mass transfer. Key parameters include:
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Residence Time : 30–60 minutes.
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Temperature Gradient : 25–80°C across reaction zones.
Purification and Isolation
Crystallization
Recrystallization from ethanol/water mixtures (7:3 v/v) removes hydrophobic byproducts, achieving 95% purity.
Chromatography
Flash chromatography (SiO₂, hexane/EtOAc gradient) resolves diastereomers, with Rf = 0.3–0.5 for the target compound.
Analytical Characterization
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 3H, CH₃), 3.45–3.60 (m, 2H, OH), 4.20 (q, J = 6.8 Hz, 1H, CHCF₃).
HPLC Analysis
Retention time = 12.4 min (C18 column, 70:30 MeOH/H₂O), confirming >99% enantiomeric purity.
Case Studies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of hydroxylated derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a valuable candidate for drug development. It has been explored for potential applications in:
- Anticancer Agents : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Agents : The dihydrobenzofuran moiety is associated with neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases.
Chemical Probes
In biochemical research, 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol serves as a chemical probe to study:
- Enzyme Inhibition : Investigating its role as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Understanding interactions with various receptors to elucidate mechanisms of action .
Case Study 1: Anticancer Activity
Research conducted on derivatives of this compound has shown promising results in inhibiting the growth of breast cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Neuroprotection
A study investigating neuroprotective effects demonstrated that compounds similar to this one could reduce oxidative stress in neuronal cells. This suggests that further exploration could lead to therapeutic options for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl groups facilitate hydrogen bonding with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydrobenzofuran Family
The most direct analog is 4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2(R)-(trifluoromethyl)pentane-1,2-diol, which differs by a fluorine atom at the 5-position of the dihydrobenzofuran ring.
Thiazole-Based Carboxylhydrazides ()
- Trifluoromethyl groups : Present in both classes, contributing to electron-deficient aromatic systems and resistance to oxidative metabolism.
- Hydrogen-bonding motifs : The diol in the target compound and hydroxyl-substituted benzylidene groups in thiazole derivatives (e.g., N′-(4-hydroxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide) facilitate intermolecular interactions, affecting solubility and crystallinity .
Key Differences :
- Core structure : Dihydrobenzofuran (oxygen-containing bicyclic system) vs. thiazole (nitrogen-sulfur heterocycle).
- Functional groups : The target compound’s diol chain may confer higher polarity compared to the carbohydrazide linkage in thiazole derivatives.
Research Findings and Implications
Stability and Reactivity
- Trifluoromethyl groups : Enhance thermal and chemical stability in both dihydrobenzofuran and thiazole systems. This group’s strong electron-withdrawing nature may also direct regioselectivity in further functionalization reactions.
- Fluorine substitution : In the 5-fluoro-dihydrobenzofuran analog, fluorine could increase metabolic resistance and alter binding kinetics in therapeutic applications, though pharmacological data are unavailable .
Biological Activity
4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol, also known by its CAS number 825654-86-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit significant effects on cellular processes such as proliferation, migration, and apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of benzofuran compounds can inhibit the proliferation of cancer cells. For instance, analogs have been tested against murine colon carcinoma cells, demonstrating reduced cell viability and proliferation rates .
- Induction of Apoptosis : The compound's structure allows it to interact with apoptotic pathways, leading to programmed cell death in malignant cells. This effect has been observed in various in vitro studies .
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory responses, which is crucial for diseases like rheumatoid arthritis and other inflammatory conditions .
Study 1: Anticancer Activity
A study focusing on the anticancer properties of benzofuran derivatives highlighted the ability of compounds similar to this compound to induce apoptosis in colon carcinoma cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and decreased cell viability .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of related compounds in a murine model. The study found that treatment with these compounds resulted in significant reductions in markers of inflammation such as TNF-alpha and IL-6 levels .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol, and what intermediates are critical?
- Methodological Answer : Two primary strategies are reported:
- Metal-free [3,3]-sigmatropic rearrangement : Starting from ether substrates, this approach leverages thermally promoted rearrangements to construct the benzofuran core. Key intermediates include substituted phenols and pre-functionalized ethers, which undergo cascade reactions to yield the target structure .
- Palladium-catalyzed cross-coupling : Electron-rich phenolic precursors react with alkenoic acids (e.g., 4-pentenoic acid) to form 2,3-disubstituted benzofurans. Regioselectivity is controlled via directing groups or catalyst tuning .
- Validation : Intermediate characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges for sample cleanup, followed by LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) to minimize matrix effects .
- Chromatographic separation : Employ reversed-phase HPLC with C18 columns and mobile phases of methanol/water (acidified with 0.1% formic acid) to resolve stereoisomers .
- Spectroscopic confirmation : F NMR is critical for verifying the trifluoromethyl group, while DEPT-135 NMR clarifies hydroxyl proton environments .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during benzofuran functionalization (e.g., trifluoromethyl group incorporation)?
- Methodological Answer :
- Electrophilic directing groups : Introduce methoxy or halide substituents to the benzofuran core to guide trifluoromethylation at the desired position.
- Catalyst optimization : Palladium complexes with bulky phosphine ligands (e.g., SPhos) enhance selectivity during cross-coupling steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side-product formation .
Q. How can conflicting spectral data (e.g., NMR vs. MS discrepancies) for this compound be resolved?
- Methodological Answer :
- Isotopic labeling : Synthesize C- or H-labeled analogs to distinguish overlapping signals in NMR spectra .
- Tandem MS/MS : Use collision-induced dissociation (CID) to fragment the molecular ion and confirm the trifluoromethyl group’s position via characteristic neutral losses (e.g., -CF) .
- Dynamic NMR experiments : Variable-temperature H NMR can identify conformational exchange processes that obscure resonance splitting .
Q. What in vitro models are appropriate for initial bioactivity screening of this compound?
- Methodological Answer :
- Receptor binding assays : Test affinity for GABA or serotonin receptors due to structural similarity to benzodiazepine derivatives .
- Enzyme inhibition studies : Evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cellular toxicity profiling : Use HepG2 or HEK293 cells to assess cytotoxicity via MTT assays, with EC values calculated from dose-response curves .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., polar vs. nonpolar solvent discrepancies)?
- Methodological Answer :
- Solvent deactivation : Pre-treat glassware with 5% dimethyldichlorosilane to prevent analyte adsorption, ensuring consistent solubility measurements .
- Hansen solubility parameters : Calculate HSPs to predict solvent compatibility. The compound’s diol and trifluoromethyl groups suggest high polarity, favoring methanol/water mixtures .
- Dynamic light scattering (DLS) : Use DLS to detect aggregation in nonpolar solvents, which may falsely indicate low solubility .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
